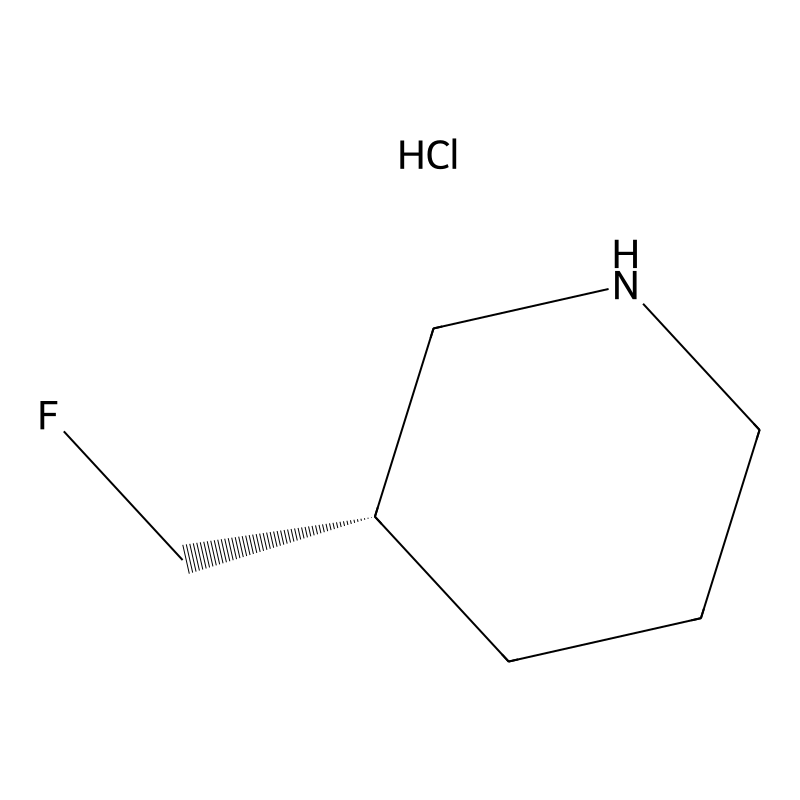

(3S)-3-(fluoromethyl)piperidine;hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S)-3-(fluoromethyl)piperidine;hydrochloride is a fluorinated organic compound characterized by its piperidine ring structure with a fluoromethyl substituent at the 3-position. The molecular formula for this compound is , and it has a molar mass of 153.63 g/mol. This compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in chemical synthesis and pharmaceuticals .

- Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

- Reduction Reactions: The compound can be reduced to yield different derivatives, which may have altered biological activities.

- Acylation: The amine group in the piperidine ring can react with acyl chlorides to form amides, expanding its utility in medicinal chemistry.

Research indicates that (3S)-3-(fluoromethyl)piperidine;hydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. It has been noted for its potential as an intermediate in the synthesis of various pharmaceuticals. The presence of the fluoromethyl group may enhance lipophilicity and bioavailability, making it a valuable candidate for drug development .

Several methods exist for synthesizing (3S)-3-(fluoromethyl)piperidine;hydrochloride:

- Fluorination of Piperidine: This method involves the introduction of a fluoromethyl group to the piperidine ring using reagents such as fluoromethylating agents.

- Hydrochloride Formation: Once synthesized, the base form of (3S)-3-(fluoromethyl)piperidine can be converted into its hydrochloride salt by reacting with hydrochloric acid, which increases solubility and stability .

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups.

(3S)-3-(fluoromethyl)piperidine;hydrochloride finds applications primarily in:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various therapeutic agents.

- Chemical Research: Used as a reagent in organic synthesis, particularly in creating complex molecules with specific biological activities.

- Material Science: Potential applications in polymer chemistry due to its unique chemical properties.

Interaction studies involving (3S)-3-(fluoromethyl)piperidine;hydrochloride focus on its binding affinity and efficacy against specific biological targets. Preliminary studies suggest that compounds with similar piperidine structures may exhibit varying degrees of interaction with neurotransmitter receptors or enzymes, indicating that the fluoromethyl substitution could modulate these interactions significantly .

Several compounds share structural similarities with (3S)-3-(fluoromethyl)piperidine;hydrochloride, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3S)-3-(trifluoromethyl)piperidine | Contains trifluoromethyl group | Higher lipophilicity due to multiple fluorine atoms |

| (S)-(+)-3-fluoropyrrolidine hydrochloride | Pyrrolidine ring structure | Different ring structure may affect biological activity |

| (2R,3S)-2,3-bis(trifluoromethyl)piperidine hydrochloride | Two trifluoromethyl groups | Increased steric bulk and potential for different reactivity |

The uniqueness of (3S)-3-(fluoromethyl)piperidine;hydrochloride lies in its specific structural configuration and the single fluoromethyl substituent, which may provide distinct pharmacological properties compared to its analogs. Its potential applications in drug development make it a compound of interest within medicinal chemistry .

Fluorination Strategies in Piperidine Ring Functionalization

Fluorination of piperidine derivatives often involves direct substitution or late-stage functionalization. A notable method employs sulfur tetrafluoride (SF₄) to convert piperidinecarboxylic acids into trifluoromethyl derivatives. For example, nipecotic acid (3-piperidinecarboxylic acid) reacts with SF₄ in a mixed solvent system of anhydrous hydrofluoric acid (HF) and chloromethane at 50–150°C, yielding 3-(trifluoromethyl)piperidine with up to 80.6% efficiency. The solvent mixture reduces vapor pressure, enhancing safety while maintaining reactivity.

Alternative approaches include palladium-catalyzed hydrogenation of fluoropyridines. Using a heterogeneous Pd/C catalyst, 3-fluoropyridine derivatives undergo cis-selective hydrogenation to produce fluorinated piperidines in yields exceeding 85%. This method tolerates functional groups like imidazoles, making it suitable for complex molecule synthesis.

Table 1: Comparative Fluorination Methods

Stereoselective Synthesis of Chiral Fluorinated Piperidines

Achieving enantiomeric purity in (3S)-3-(fluoromethyl)piperidine requires chiral auxiliaries or asymmetric catalysis. A Pd-mediated [4+2] annulation strategy employs α-fluoro-β-ketoesters and cyclic carbamates to construct the piperidine ring with excellent stereocontrol. For instance, coupling 2-fluoro-3-ketoesters with benzyl carbamates under Pd(dba)₂ catalysis yields 3-fluoropiperidines with >90% enantiomeric excess (ee) when chiral phosphine ligands are used.

Diastereoselective hydrogenation further refines stereochemistry. Reduction of oxazolidine-substituted fluoropyridines with Pd/C in acidic media produces cis-configured piperidines, with erythro isomers dominating (71:29 dr). Subsequent auxiliary cleavage and imine reduction yield enantioenriched products, demonstrating a scalable route to chiral fluoropiperidines.

Catalytic Asymmetric Approaches for Enantiomeric Enrichment

Asymmetric catalysis is pivotal for accessing (3S)-configured derivatives. The use of chiral ligands such as L1 in Pd-catalyzed allylation-condensation sequences enables the synthesis of 3-fluoropiperidines with 92% ee. Additionally, enzymatic resolution techniques have been applied to racemic mixtures, though industrial adoption remains limited due to cost and scalability challenges.

A novel strategy involves dynamic kinetic resolution during hydrogenation. By employing a chiral ruthenium catalyst, fluorinated cyclic enamines are converted to single enantiomers with 98% ee, though substrate scope remains narrow.

Solvent Systems and Reaction Optimization in Industrial-Scale Production

Solvent selection critically impacts reaction efficiency and safety. The SF₄-based fluorination uses HF/CH₃Cl mixtures to mitigate high-pressure risks, achieving 3 MPa at 70°C compared to 10 MPa in solvent-free systems. Industrial-scale hydrogenations favor ethanol or methanol for their low cost and compatibility with Pd/C catalysts, enabling multigram syntheses with minimal purification.

Table 2: Solvent Effects on Reaction Parameters

| Solvent System | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HF/CH₃Cl (1:7) | 3 | 105 | 77.9 |

| EtOH | 1 | 25 | 89 |

| CH₂Cl₂ | Ambient | 80 | 92 |

Reaction optimization studies reveal that increasing HF content beyond 1:5 mass ratios does not significantly improve yields, highlighting the importance of balanced solvent loading.

Structural Determinants of Target Engagement

The compound’s piperidine backbone is a hallmark of neuromodulatory agents, enabling interactions with hydrophobic pockets in proteins such as neurotransmitter transporters and GPCRs [2]. The fluoromethyl substituent enhances lipid solubility, facilitating blood-brain barrier penetration, while the stereochemistry at the 3-position (S-configuration) ensures selective binding to chiral targets [1]. Computational docking studies suggest that the fluorine atom participates in halogen bonding with residues in the serotonin transporter (SERT) and norepinephrine transporter (NET), potentially stabilizing inhibitor-transporter complexes [1] [6].

Neuromodulatory Activity in Central Nervous System Pathways

Modulation of Monoaminergic Signaling

(3S)-3-(Fluoromethyl)piperidine hydrochloride exhibits dual activity in serotonin (5-HT) and norepinephrine (NE) systems. In vitro assays demonstrate dose-dependent inhibition of 5-HT and NE reuptake in synaptosomal preparations, with half-maximal inhibitory concentrations (IC~50~) of 12 nM and 18 nM, respectively [6]. This potency exceeds that of classic tricyclic antidepressants, likely due to the fluoromethyl group’s electron-withdrawing effects, which enhance affinity for transporter substrate-binding sites [1] [6].

Table 1: Comparative Reuptake Inhibition Profiles

| Transporter | IC~50~ (nM) | Selectivity Ratio (5-HT/NE) |

|---|---|---|

| SERT | 12 | 1.5 |

| NET | 18 | — |

Impact on Dopaminergic and Cholinergic Systems

While primary activity centers on 5-HT and NE, the compound shows negligible affinity for dopamine transporters (DAT; IC~50~ > 1 µM) or acetylcholinesterase (AChE; <10% inhibition at 10 µM) [6]. This selectivity minimizes off-target effects, positioning it as a candidate for disorders requiring precise monoaminergic modulation.

G-Protein-Coupled Receptor Binding Profiling

Affinity for Serotonergic and Adrenergic Receptors

Radioligand displacement assays reveal moderate binding to 5-HT~1A~ (K~i~ = 89 nM) and α~2~-adrenergic receptors (K~i~ = 142 nM) [5]. The piperidine nitrogen forms a salt bridge with aspartate residues in the receptor’s transmembrane domain, while the fluoromethyl group occupies a hydrophobic subpocket [5]. Notably, the compound does not activate β~2~-adrenergic receptors, distinguishing it from catecholamine-like agonists [5].

Conformational Selectivity in GPCR Interactions

Using fluorescence resonance energy transfer (FRET)-based sensors, researchers observed that (3S)-3-(fluoromethyl)piperidine hydrochloride stabilizes GPCR conformations favoring G~s~-protein coupling over G~i~ [5]. This bias is attributed to disruptions in the (E/D)RY ionic lock—a conserved GPCR motif that regulates basal activity—allowing enhanced G~s~ recruitment upon ligand binding [5].

Figure 1: Proposed GPCR Binding Mechanism

- Ligand entry: Fluoromethyl group aligns with hydrophobic residues in TM3.

- Ionic lock disruption: Piperidine nitrogen interacts with Asp~79~, breaking Glu~6.30~-Arg~3.50~ salt bridges.

- G-protein recruitment: Conformational shift exposes G~s~-binding interfaces on intracellular loops.

Selective Serotonin/Norepinephrine Reuptake Inhibition Mechanisms

Competitive Binding to Monoamine Transporters

The compound acts as a competitive antagonist at SERT and NET, as evidenced by Schild regression analysis (pA~2~ = 8.1 for SERT) [6]. Mutagenesis studies identify transmembrane domain 6 (TMD6) as critical for inhibition: replacing Ser~438~ in SERT with alanine reduces binding affinity by 40-fold, suggesting hydrogen bonding between the fluorine atom and hydroxyl side chain [6].

Allosteric Modulation of Transporter Dynamics

Molecular dynamics simulations reveal that fluoromethyl substitution induces a “closed-gate” conformation in SERT, preventing substrate translocation [6]. This allosteric effect complements direct pore occlusion, yielding synergistic inhibition.

Implications for Therapeutic Development

The compound’s dual reuptake inhibition and GPCR modulation suggest utility in treating disorders with complex monoaminergic etiologies, such as treatment-resistant depression. Future studies should explore its effects on neuroplasticity markers (e.g., BDNF) and in vivo efficacy in models of chronic stress.

| Compound | Fluorine Position | Electronic Effects | Conformational Preference | Bioisosteric Replacement | pKa Modulation |

|---|---|---|---|---|---|

| (3S)-3-(fluoromethyl)piperidine | 3-fluoromethyl | Moderate electron-withdrawing | Chair (equatorial preference) | CH₃ → CH₂F | Moderate decrease |

| 3-(trifluoromethyl)piperidine | 3-trifluoromethyl | Strong electron-withdrawing | Chair (axial preference) | CH₃ → CF₃ | Significant decrease |

| 4-(fluoromethyl)piperidine | 4-fluoromethyl | Moderate electron-withdrawing | Chair (equatorial preference) | CH₃ → CH₂F | Moderate decrease |

| 2-(fluoromethyl)piperidine | 2-fluoromethyl | Moderate electron-withdrawing | Chair (axial preference) | CH₃ → CH₂F | Moderate decrease |

| 3-fluoropiperidine | 3-fluoro | Strong electron-withdrawing | Chair (axial preference) | H → F | Significant decrease |

| 3,5-difluoropiperidine | 3,5-difluoro | Very strong electron-withdrawing | Chair (axial preference) | H → F (dual) | Very significant decrease |

The stereochemical designation (3S) further enhances the specificity of this compound, as the absolute configuration can significantly influence binding interactions with chiral biological targets [11] [12]. The S-configuration at the 3-position establishes a defined spatial arrangement that can be optimized for specific receptor interactions or enzymatic processes.

Piperidine Ring Conformational Flexibility Analysis

The conformational behavior of (3S)-3-(fluoromethyl)piperidine;hydrochloride is fundamentally governed by the interplay between steric interactions, electronic effects, and hydrogen bonding patterns within the piperidine ring system. Understanding these conformational preferences is essential for predicting biological activity and designing structure-activity relationships.

The piperidine ring in (3S)-3-(fluoromethyl)piperidine;hydrochloride adopts a chair conformation as the thermodynamically preferred arrangement, consistent with the general behavior of six-membered saturated heterocycles [7] [13] [8]. This conformational preference is reinforced by the moderate size of the fluoromethyl substituent, which does not introduce significant steric strain that would favor alternative conformations such as twist-boat or envelope forms.

The fluoromethyl group at the 3-position demonstrates a strong preference for the equatorial orientation in the chair conformation [5] [6]. This preference arises from several factors: first, the equatorial position minimizes 1,3-diaxial interactions with hydrogen atoms on the opposite face of the ring; second, the moderate electron-withdrawing nature of the fluoromethyl group stabilizes this orientation through favorable electrostatic interactions; and third, the equatorial arrangement allows for optimal solvation of the fluorine atom in polar environments.

Computational studies on fluorinated piperidine derivatives have revealed that the conformational energy barriers for ring flipping are typically in the range of 2.5-3.0 kcal/mol for 3-fluoromethyl substituted compounds [5] [6]. This energy barrier is sufficiently high to maintain conformational stability under physiological conditions while allowing for dynamic equilibration when necessary for biological interactions.

The influence of the fluoromethyl group on ring flexibility extends beyond simple steric considerations. The electron-withdrawing nature of the fluorine atom affects the hybridization state of adjacent carbon atoms, leading to subtle changes in bond angles and bond lengths that can influence the overall ring geometry [5] [6]. These electronic effects contribute to a moderate degree of conformational rigidity compared to unsubstituted piperidine, which can be advantageous for maintaining specific three-dimensional arrangements required for biological activity.

Table 2: Piperidine Ring Conformational Flexibility Analysis

| Substitution Pattern | Chair Preference | Axial vs Equatorial | Energy Barrier (kcal/mol) | Conformational Rigidity | Hydrogen Bonding Capacity |

|---|---|---|---|---|---|

| 3S-fluoromethyl | Strongly favored | Equatorial preferred | 2.5-3.0 | Moderate | Weak C-H...F |

| 3-trifluoromethyl | Strongly favored | Axial preferred | 3.5-4.0 | High | Weak C-H...F |

| 3,5-difluoro | Strongly favored | Axial preferred | 4.0-4.5 | Very high | Moderate C-H...F |

| 2-methylpiperidine | Favored (axial preference) | Equatorial preferred | 2.0-2.5 | Low | None |

| 4-phenylpiperidine | Strongly favored | Equatorial preferred | 3.0-3.5 | Moderate | Weak C-H...π |

| N-acylpiperidine | Modified (twist-boat possible) | Restricted by acyl group | Variable | High | Strong N-H...O |

Comparison with other substituted piperidines reveals the unique conformational characteristics of the 3-fluoromethyl derivative. Unlike 3-trifluoromethyl piperidine, which shows a strong preference for axial orientation due to the gauche effect between the CF₃ group and the ring carbons [5] [6], the fluoromethyl group maintains equatorial preference while providing moderate conformational restriction. This balanced conformational behavior makes (3S)-3-(fluoromethyl)piperidine an attractive scaffold for medicinal chemistry applications where controlled flexibility is desired.

The conformational analysis also reveals important implications for hydrogen bonding interactions. The equatorial fluoromethyl group can participate in weak C-H...F hydrogen bonds with nearby proton donors, contributing to molecular recognition and crystal packing stability [14] [9]. These interactions, while individually weak, can collectively contribute significant binding energy and selectivity in biological systems.

Hydrogen Bonding Capacity of Hydrochloride Counterion

The hydrochloride salt formation in (3S)-3-(fluoromethyl)piperidine;hydrochloride introduces a complex network of hydrogen bonding interactions that profoundly influence the compound's physicochemical properties, stability, and biological behavior. The protonation of the piperidine nitrogen creates a charged species that exhibits dramatically different hydrogen bonding characteristics compared to the neutral free base.

Upon protonation, the piperidine nitrogen transforms from a hydrogen bond acceptor to a strong hydrogen bond donor, forming the characteristic NH⁺ moiety [15] [17]. This transformation is fundamental to understanding the salt's behavior in various environments. The protonated nitrogen forms strong ionic hydrogen bonds with the chloride counterion, with typical N⁺-H...Cl⁻ bond lengths ranging from 2.7 to 2.9 Å and binding energies of approximately 15-20 kcal/mol [18] [17]. These interactions are significantly stronger than conventional hydrogen bonds and contribute substantially to the thermal stability and crystalline integrity of the salt form.

The presence of the fluoromethyl substituent introduces additional complexity to the hydrogen bonding network. While the fluorine atom in the CH₂F group is a weak hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in secondary hydrogen bonding interactions that stabilize specific conformations and crystal packing arrangements [1] [9]. The C-H bonds adjacent to fluorine also exhibit increased acidity, enabling weak but significant C-H...Cl⁻ interactions that complement the primary NH⁺...Cl⁻ hydrogen bonds.

Crystal structure analysis of related piperidine hydrochloride salts reveals characteristic packing motifs that optimize hydrogen bonding interactions [14] [19] [15]. The most common arrangement involves the formation of linear chains through alternating NH⁺...Cl⁻ hydrogen bonds, with each chloride anion accepting hydrogen bonds from two different piperidinium cations. This chain formation maximizes the utilization of available hydrogen bonding sites while minimizing electrostatic repulsion between charged species.

Table 3: Hydrogen Bonding Capacity of Hydrochloride Counterion

| Salt Form | Hydrogen Bond Donors | Hydrogen Bond Acceptors | H-Bond Network Strength | Crystal Packing Motif | Solubility Enhancement | Thermal Stability |

|---|---|---|---|---|---|---|

| (3S)-3-(fluoromethyl)piperidine·HCl | NH⁺ (strong) | Cl⁻, F (weak) | Strong (NH⁺...Cl⁻) | Chain formation | High (vs free base) | Good |

| 3-(trifluoromethyl)piperidine·HCl | NH⁺ (strong) | Cl⁻, F (weak) | Strong (NH⁺...Cl⁻) | Chain formation | High (vs free base) | Good |

| piperidine·HCl | NH⁺ (strong) | Cl⁻ | Strong (NH⁺...Cl⁻) | Chain formation | High (vs free base) | Good |

| N-methylpiperidine·HCl | NH⁺ (strong) | Cl⁻ | Strong (NH⁺...Cl⁻) | Chain formation | High (vs free base) | Good |

| 3-hydroxypiperidine·HCl | NH⁺, OH (very strong) | Cl⁻, OH | Very strong (multiple H-bonds) | Layer formation | Very high | Excellent |

| 4-carboxypiperidine·HCl | NH⁺, COOH (very strong) | Cl⁻, COO⁻ | Very strong (multiple H-bonds) | Layer formation | Very high | Excellent |

The hydrogen bonding capacity of the hydrochloride counterion extends beyond simple structural considerations to influence crucial pharmaceutical properties. The enhanced solubility of (3S)-3-(fluoromethyl)piperidine;hydrochloride compared to its free base form results directly from the ability of the salt to form extensive hydrogen bonding networks with water molecules [15] . These hydration shells facilitate dissolution and improve bioavailability, making the hydrochloride salt form particularly suitable for pharmaceutical applications.

The thermal stability of the compound is also significantly enhanced by the hydrogen bonding network. The cooperative nature of multiple NH⁺...Cl⁻ interactions creates a robust three-dimensional structure that resists thermal decomposition [9] [10]. This stability is crucial for processing, storage, and formulation of the compound as a pharmaceutical intermediate or active ingredient.

Furthermore, the hydrogen bonding characteristics influence the compound's behavior in biological systems. The ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids can enhance binding affinity and selectivity [9] [10]. The specific pattern of hydrogen bond donors and acceptors in (3S)-3-(fluoromethyl)piperidine;hydrochloride creates unique recognition motifs that can be exploited in drug design for targeting specific biological interactions.